

Spectroscopic Profile of 4-Morpholinobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Morpholinobenzaldehyde

Cat. No.: B072404

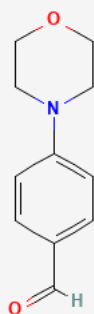
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound **4-Morpholinobenzaldehyde** (CAS No. 1204-86-0), a valuable intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a critical resource for compound verification, quality control, and further research and development.

Molecular Structure and Properties

- IUPAC Name: 4-(morpholin-4-yl)benzaldehyde
- Molecular Formula: $C_{11}H_{13}NO_2$ [1][2]
- Molecular Weight: 191.23 g/mol [1][2]



- Structure:

(Image Source: PubChem CID 291349)

Spectroscopic Data Summary

The following sections present the quantitative spectral data for **4-Morpholinobenzaldehyde**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra were acquired in deuterated chloroform (CDCl_3).[\[3\]](#)

Table 1: ^1H NMR Spectral Data for **4-Morpholinobenzaldehyde** (Solvent: CDCl_3)[\[3\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.81	Singlet (s)	1H	Aldehyde proton (-CHO)
7.75	Doublet (d)	2H	Aromatic protons (Ar-H)
6.91	Doublet (d)	2H	Aromatic protons (Ar-H)
3.87	Triplet (t)	4H	Morpholine protons (-CH ₂ -O-)
3.32	Triplet (t)	4H	Morpholine protons (-CH ₂ -N-)

Table 2: ^{13}C NMR Spectral Data for **4-Morpholinobenzaldehyde** (Solvent: CDCl_3)[\[3\]](#)

Chemical Shift (δ , ppm)	Assignment
190.5	Aldehyde carbonyl carbon (C=O)
155.0	Aromatic carbon attached to Nitrogen (C-N)
132.2	Aromatic carbons ortho to the aldehyde group
126.8	Aromatic carbon attached to the aldehyde group
111.5	Aromatic carbons meta to the aldehyde group
66.5	Morpholine carbons adjacent to Oxygen (-CH ₂ -O-)
47.6	Morpholine carbons adjacent to Nitrogen (-CH ₂ -N-)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The data is consistent with a KBr pellet sample preparation method.^[1]

Table 3: Principal IR Absorption Bands for **4-Morpholinobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2850, ~2750	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1685 - 1705	Strong	C=O Stretch (Aromatic Aldehyde)
~1600, ~1520	Medium	C=C Aromatic Ring Stretch
~1235	Strong	Aryl-N Stretch
~1115	Strong	C-O-C Stretch (Ether linkage in morpholine)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Key Mass Spectrometry Data (m/z) for **4-Morpholinobenzaldehyde**

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
191	High	[M] ⁺ , Molecular Ion
190	Moderate	[M-H] ⁺ , Loss of the aldehydic hydrogen
162	Moderate	[M-CHO] ⁺ , Loss of the formyl group
133	High	Fragment from cleavage within the morpholine ring
132	High	Fragment from cleavage within the morpholine ring

Experimental Protocols

The following protocols describe the general methodologies for obtaining the spectral data presented above.

NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **4-Morpholinobenzaldehyde** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **Filtration:** The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- **Data Acquisition:** The NMR tube is placed in the spectrometer (e.g., a 400 or 500 MHz instrument). The magnetic field is shimmed to achieve homogeneity.

- ^1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The solvent signal (CDCl_3 at 77.16 ppm) is used as a secondary reference.[3]

IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of **4-Morpholinobenzaldehyde** is combined with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.
- Grinding: The mixture is thoroughly ground in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: The powder is transferred to a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in a sample holder in the beam path of an FT-IR spectrometer (e.g., Bruker Tensor 27).[1] The spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

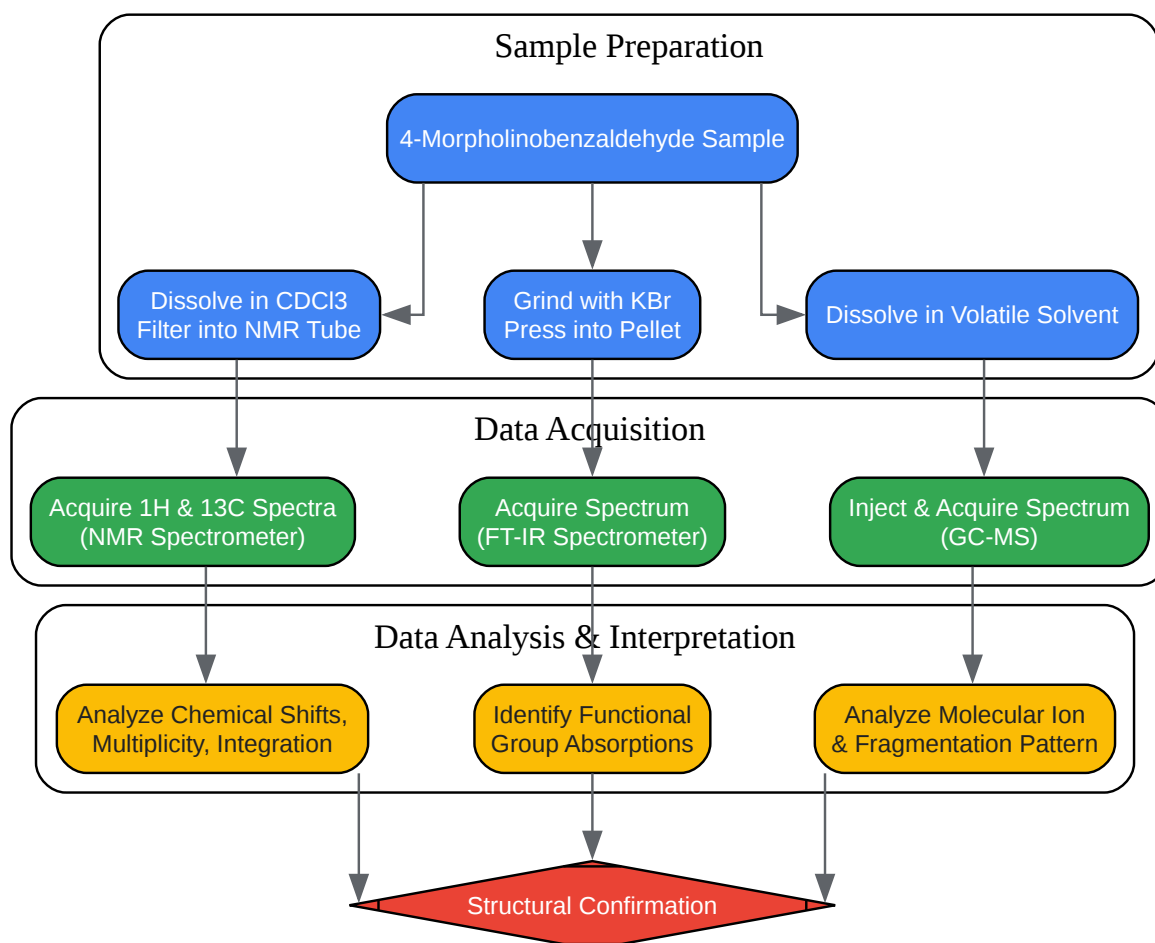
Mass Spectrometry (GC-MS)

- Sample Introduction: A dilute solution of **4-Morpholinobenzaldehyde** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume is injected into the gas chromatograph (GC).
- Chromatographic Separation: The sample is vaporized and carried by a helium carrier gas through a capillary column (e.g., a mid-polar column) to separate it from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization, EI).
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from compound synthesis or acquisition to final structural confirmation using the spectroscopic techniques described.



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*Workflow for the spectroscopic analysis of **4-Morpholinobenzaldehyde**.*

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References

- 1. 4-Morpholinobenzaldehyde | C₁₁H₁₃NO₂ | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
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